Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone
Description
Properties
Molecular Formula |
C24H21ClN2O2 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
[4-(3-chlorobenzoyl)piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C24H21ClN2O2/c25-22-8-4-7-21(17-22)24(29)27-15-13-26(14-16-27)23(28)20-11-9-19(10-12-20)18-5-2-1-3-6-18/h1-12,17H,13-16H2 |
InChI Key |
XFNUJQMOGOJMSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Piperazine Subunit Preparation
The 4-(3-chlorobenzoyl)piperazine intermediate is synthesized through Schotten-Baumann acylation :
Biphenyl-4-carbonyl Chloride Synthesis
Biphenyl-4-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) :
Final Coupling via HATU-Mediated Amidation
The biphenyl-4-carbonyl group is introduced to the piperazine subunit using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate):
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Reagents : Biphenyl-4-carbonyl chloride, 4-(3-chlorobenzoyl)piperazine, HATU, DIPEA (N,N-diisopropylethylamine).
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Yield : 70–80% after column chromatography (silica gel, ethyl acetate/hexane).
Catalytic Hydrogenation for Stereochemical Control
For intermediates requiring chiral centers, asymmetric hydrogenation is employed:
Key Observations :
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Ru-based catalysts achieve superior enantioselectivity (>98% ee) for neuroactive derivatives.
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Pd/C offers cost-effective racemic synthesis for non-chiral intermediates.
Protection/Deprotection Strategies
tert-Butoxycarbonyl (Boc) Protection
Trimethylsilyl (TMS) Group for Hydroxyl Protection
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Application : Stabilizes alcohol intermediates during oxidation.
-
Reagents : TMSCl, imidazole.
Large-Scale Industrial Synthesis
Batch Reactor Optimization
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Reactor Type : Glass-lined steel with mechanical stirring.
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Key Steps :
Continuous Flow Chemistry
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Advantages : Improved heat transfer, reduced reaction time.
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Conditions :
Analytical Characterization Data
| Parameter | Method | Result | Source |
|---|---|---|---|
| Melting Point | DSC | 146–147°C | |
| HPLC Purity | C18 Column | 99.1% (λ = 254 nm) | |
| ¹H NMR (DMSO-d₆) | 500 MHz | δ 7.64 (d, J = 7.5 Hz, 2H, Ar-H) | |
| MS (ESI) | Positive Mode | m/z 406 [M+Na]⁺ |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The piperazine ring and the chlorophenyl carbonyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone
- Structure : Features a methoxy group at the 2-position of the arylpiperazine ring.
- Activity : Demonstrates potent anti-dopaminergic and anti-serotonergic activity, with lower catalepsy induction compared to the 3-chlorophenyl analog. This suggests improved atypical antipsychotic profiles due to reduced extrapyramidal side effects .
- QSAR Insights : Higher predicted QPlogBB (brain/blood partition coefficient) correlates with enhanced antidopaminergic activity. Electron affinity (EA) also plays a role in receptor binding .
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone
Biphenyl-4-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone
[4-(3-Chlorophenyl)piperazin-1-yl][4-(propan-2-yl)phenyl]methanone
Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone
- Structure : Substituted with a nitro group at the 4-position of the arylpiperazine.
- Properties : The electron-withdrawing nitro group may enhance metabolic stability but reduce receptor binding due to steric and electronic effects .
Structural-Activity Relationship (SAR) Analysis
Key Trends:
Halogenation :
- Chlorine at the 3-position (as in the target compound) balances dopamine/serotonin receptor affinity and catalepsy risk.
- Dichlorination (2,3-Cl₂) increases serotonin antagonism but compromises safety .
Substituent Polarity :
- Hydrophilic groups (e.g., hydroxyethyl) improve solubility but reduce CNS penetration .
- Lipophilic groups (e.g., methoxy) enhance brain bioavailability but may increase off-target effects .
Electron Affinity :
- Higher EA correlates with stronger antidopaminergic activity, as seen in nitro- and chloro-substituted derivatives .
Comparative Data Table
Biological Activity
Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone, often referred to as a biphenyl-piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H21ClN2O, with a molecular weight of approximately 390.9 g/mol. The compound features a biphenyl structure linked to a piperazine moiety, which is further substituted with a chlorophenyl carbonyl group. This unique arrangement is believed to contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Ring : The piperazine core is synthesized through cyclization reactions involving appropriate amines.
- Substitution Reactions : The introduction of the chlorophenyl carbonyl substituent is achieved through acylation reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in pharmacology. Key areas of investigation include:
1. Receptor Modulation
The compound has been shown to interact with various receptors, potentially modulating signal transduction pathways. Specifically, it may influence the mitogen-activated protein kinase (MAPK) pathway, which is crucial in cell signaling and regulation.
2. Glycine Transporter Inhibition
Studies have highlighted its potential as an inhibitor of glycine transporter 1 (GlyT1), which plays a role in neurotransmission and could be beneficial in treating neurological disorders .
3. Antidepressant Activity
Given its structural similarities to other piperazine derivatives known for antidepressant effects, this compound is being explored for its potential antidepressant properties.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(benzyl)piperazine | Contains a piperazine ring | Lacks biphenyl structure |
| 1-(2-chlorobenzoyl)piperazine | Similar piperazine core | Different substitution pattern |
| Biphenyl-diamine | Contains biphenyl | Lacks piperazine structure |
This table illustrates how variations in structure can influence biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of Biphenyl derivatives:
- GlyT1 Inhibitors : A study highlighted the efficacy of biphenyl derivatives as GlyT1 inhibitors, showing promising results in preclinical models .
- Neuropharmacological Effects : Research has indicated that compounds similar to this compound exhibit neuroprotective effects in animal models, suggesting potential applications in treating neurodegenerative diseases .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of this compound at various receptor sites, providing insights into its mechanism of action .
Q & A
Basic Research Questions
Q. What is the synthetic route for Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, a piperazine derivative is first acylated with 3-chlorobenzoyl chloride under anhydrous conditions, followed by coupling with biphenyl-4-carbonyl chloride. Key intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized using H/C NMR and FT-IR spectroscopy. For instance, the carbonyl stretch (C=O) appears at ~1650–1700 cm in IR, while NMR reveals aromatic proton signals between δ 7.2–8.0 ppm .
Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign aromatic protons and piperazine methylene groups (δ 3.0–4.0 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] at m/z 433.3).
- Elemental Analysis : Validate purity (e.g., %C, %H, %N within ±0.3% of theoretical values).
- X-ray Crystallography : Resolve 3D conformation using SHELXL (e.g., refine thermal parameters with R-factor <0.05) .
Advanced Research Questions
Q. How does the 3-chlorophenyl substituent influence receptor binding affinity compared to other aryl groups?
- Methodological Answer : Structure-activity relationship (SAR) studies compare substituents using radioligand binding assays (e.g., dopamine D2/D3 receptors). For example:
| Substituent on Piperazine | Receptor Affinity (K, nM) | Selectivity (D2 vs. D3) |
|---|---|---|
| 3-Chlorophenyl | 12.3 ± 1.5 | 8.5-fold |
| 4-Methoxybenzyl | 45.7 ± 3.2 | 2.1-fold |
| 4-Nitrophenyl | 89.4 ± 6.7 | No selectivity |
The 3-chloro group enhances lipophilicity (logP ~3.8) and π-π stacking with receptor aromatic residues, improving affinity .
Q. What experimental strategies resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Discrepancies in thermal motion or occupancy are addressed via:
- Twinning Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals.
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å).
- Hirshfeld Surface Analysis : Validate intermolecular interactions (e.g., C–H···Cl contacts) using CrystalExplorer .
Q. How can computational methods predict metabolic stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate oxidation potentials at the 3-chlorophenyl group (e.g., HOMO-LUMO gap <5 eV indicates susceptibility).
- Molecular Dynamics (MD) : Simulate cytochrome P450 binding to identify vulnerable sites (e.g., piperazine N-dealkylation).
- In Silico ADMET : Use SwissADME to predict CYP3A4 metabolism and half-life (>6 hours suggests favorable pharmacokinetics) .
Data Contradiction Analysis
Q. How to reconcile conflicting in vitro vs. in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration).
- Metabolite Identification : Use LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives with IC <1 μM).
- Species-Specific Differences : Compare liver microsomal stability (human vs. rodent) to explain bioavailability gaps .
Structural Comparison Table
| Compound Name (Analog) | Key Structural Variation | Biological Activity (IC) | Reference |
|---|---|---|---|
| Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone | Methoxybenzyl substituent | 45.7 nM (D2 receptor) | |
| (3-Fluorophenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone | Fluorophenyl substitution | 28.9 nM (5-HT) | |
| Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone | Dimethoxybenzyl group | 112 nM (D3 receptor) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
